2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid
CAS No.: 1343927-06-9
Cat. No.: VC2700660
Molecular Formula: C7H8F3NO3
Molecular Weight: 211.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1343927-06-9 |
|---|---|
| Molecular Formula | C7H8F3NO3 |
| Molecular Weight | 211.14 g/mol |
| IUPAC Name | 2-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-2-4(3-11)1-5(12)13/h4H,1-3H2,(H,12,13) |
| Standard InChI Key | OPCPYCUUAYHQHE-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C(F)(F)F)CC(=O)O |
| Canonical SMILES | C1C(CN1C(=O)C(F)(F)F)CC(=O)O |
Introduction
Structural Characteristics and Physical Properties
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid features a four-membered nitrogen-containing heterocyclic azetidine ring as its core structural component. This compound is characterized by two key substitutions: a trifluoroacetyl group at the nitrogen (position 1) and an acetic acid moiety at position 3 of the azetidine ring.
Molecular Identification
The compound has been assigned the CAS registry number 1343927-06-9, which uniquely identifies its specific chemical structure in scientific databases and literature. Its molecular formula is C7H8F3NO3, corresponding to a molecular weight of 211.14 g/mol.
Structural Features
| Structural Feature | Description |
|---|---|
| Core Structure | Azetidine (four-membered nitrogen heterocycle) |
| Position 1 Substituent | Trifluoroacetyl group (CF₃CO-) |
| Position 3 Substituent | Acetic acid moiety (-CH₂COOH) |
| Functional Groups | Carboxylic acid, amide, trifluoromethyl |
| Ring Strain | High (characteristic of four-membered rings) |
Physical Properties
The trifluoromethyl group significantly influences the compound's physical properties, particularly its lipophilicity and metabolic stability. These properties are crucial for pharmaceutical applications as they affect how the compound interacts with biological systems.
Chemical Reactivity
The chemical reactivity of 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid is significantly influenced by both the azetidine ring and its functional group substituents.
Ring Strain Effects
The four-membered azetidine ring possesses considerable ring strain, which can facilitate various chemical transformations:
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The ring strain enhances the reactivity toward ring-opening reactions.
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The strained system can participate in nucleophilic substitution reactions with greater facility than unstrained analogues.
Functional Group Reactivity
The compound contains multiple reactive functional groups that can participate in various chemical transformations:
| Functional Group | Potential Reactions |
|---|---|
| Carboxylic Acid | Esterification, amide formation, reduction, decarboxylation |
| Trifluoroacetamide | Hydrolysis, reduction, nucleophilic substitution |
| Azetidine Ring | Ring-opening, expansion, or contraction reactions |
Trifluoroacetyl Group Reactivity
The trifluoroacetyl group can undergo specific reactions:
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Hydrolysis under basic conditions to generate the corresponding secondary amine.
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Reduction to form different nitrogen derivatives.
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Nucleophilic substitution reactions leading to the replacement of the trifluoroacetyl group.
Comparison with Related Compounds
Several related compounds share structural similarities with 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid, providing contextual understanding of its properties and potential applications.
Structural Analogues
The following table compares 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid with structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid | 1343927-06-9 | C7H8F3NO3 | 211.14 | Reference compound |
| 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid | 1202076-02-5 | C7H10F3NO4 | 229.15 | Salt form with unsubstituted azetidine nitrogen |
| Azetidin-3-yl acetate 2,2,2-trifluoroacetate | 1356114-40-3 | C7H10F3NO4 | 229.15 | Contains ester instead of free carboxylic acid |
| 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 | C7H10N2O2S | 186.23 | Contains sulfonyl group and nitrile instead of carboxylic acid |
Functional Comparisons
Different substitution patterns on the azetidine ring can significantly alter the properties and reactivity of these compounds:
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The presence of a free nitrogen (unsubstituted by trifluoroacetyl) allows for different reactivity patterns and hydrogen bonding capabilities.
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The conversion of carboxylic acid to ester changes solubility profiles and reactivity toward nucleophiles.
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The introduction of sulfone groups or nitrile functionalities creates distinct electronic environments with altered reactivity patterns.
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid is limited in the available literature, its structural features suggest certain spectroscopic characteristics:
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NMR Spectroscopy: The trifluoromethyl group would show characteristic signals in both ¹H and ¹³C NMR, with the fluorine atoms causing significant deshielding effects on nearby protons. The CF₃ group would also appear as a quartet in the ¹³C spectrum due to C-F coupling.
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IR Spectroscopy: The compound would exhibit distinctive absorption bands for:
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Carboxylic acid O-H stretching (broad band around 3000-2500 cm⁻¹)
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C=O stretching of both the carboxylic acid and trifluoroacetyl groups (1700-1800 cm⁻¹)
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C-F stretching bands (1100-1300 cm⁻¹)
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Chromatographic Behavior
The compound's chromatographic properties would be influenced by its moderately polar nature, with the carboxylic acid contributing to polarity while the trifluoromethyl group adds lipophilic character. These balanced properties would affect its retention behavior in various chromatographic systems.
Future Research Directions
Structure-Activity Relationship Studies
Further research on 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid could focus on:
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Systematic modification of the trifluoroacetyl group to examine the effect on biological activity and physicochemical properties.
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Derivatization of the carboxylic acid functionality to create a library of compounds for biological screening.
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Investigation of stereochemical effects if the compound contains chiral centers.
Expanded Synthetic Applications
The compound could serve as an intermediate in more complex synthetic pathways:
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